molecular formula C7H4BrFN2 B1380985 6-bromo-3-fluoro-1H-indazole CAS No. 1463055-91-5

6-bromo-3-fluoro-1H-indazole

Cat. No.: B1380985
CAS No.: 1463055-91-5
M. Wt: 215.02 g/mol
InChI Key: RFYZNTLRAJVNQG-UHFFFAOYSA-N
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Description

6-bromo-3-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-fluoro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

6-bromo-3-fluoro-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-1H-indazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-fluoro-1H-indazole
  • 6-bromo-3-iodo-1H-indazole
  • 6-bromo-1-cyclopentyl-1H-indazole

Uniqueness

6-bromo-3-fluoro-1H-indazole is unique due to the specific positioning of the bromine and fluorine atoms on the indazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-3-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYZNTLRAJVNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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